molecular formula C21H29N3O2S B2783549 4-isopropoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide CAS No. 946199-11-7

4-isopropoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide

Cat. No. B2783549
CAS RN: 946199-11-7
M. Wt: 387.54
InChI Key: FFDWLHFBQWXDEV-UHFFFAOYSA-N
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Description

4-isopropoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide, also known as GSK-3β inhibitor IX, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. In

Scientific Research Applications

Synthesis and Derivative Formation

The compound 4-isopropoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide, due to its complex structure, is involved in the synthesis of various derivatives with potential pharmacological applications. Research in this area focuses on creating new molecules that could serve as potent agents in various therapeutic areas. For example, the synthesis of thieno[2,3-b][1,5]benzoxazepine derivatives from similar compounds has been explored, highlighting the potential of such structures in developing antipsychotic drugs with significant neu-roleptic activity (Kohara et al., 2002).

Biological Activities and Antimicrobial Properties

Compounds structurally related to this compound have been synthesized and evaluated for various biological activities, including antimicrobial properties. For instance, the synthesis of new 2-((4-ethylphenoxy)methyl)benzoylthioureas demonstrated activity against Gram-positive and Gram-negative bacteria as well as fungi at low concentrations, indicating the potential of these compounds in addressing antibiotic resistance issues (Limban et al., 2011).

Anticancer and Antiviral Activities

The exploration of derivatives for anticancer and antiviral activities is another significant area of research. For example, the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles showed remarkable anti-avian influenza virus activity, underscoring the potential of these compounds in antiviral therapies (Hebishy et al., 2020). Similarly, thiophene-2-carboxaldehyde derivatives have been synthesized, exhibiting good antibacterial and antifungal activity while also demonstrating promising anticancer properties (Shareef et al., 2016).

Neuropharmacological Potential

The neuropharmacological potential of compounds similar to this compound is also under investigation. Research into arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands, for example, contributes to the development of new therapeutic agents for psychiatric disorders, offering insights into the receptor binding characteristics of these compounds (Glennon et al., 1988).

properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2S/c1-16(2)26-19-6-4-17(5-7-19)21(25)22-14-20(18-8-13-27-15-18)24-11-9-23(3)10-12-24/h4-8,13,15-16,20H,9-12,14H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDWLHFBQWXDEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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